molecular formula C6H12OS B6234991 2-(but-3-en-1-yloxy)ethane-1-thiol CAS No. 1499404-83-9

2-(but-3-en-1-yloxy)ethane-1-thiol

Cat. No.: B6234991
CAS No.: 1499404-83-9
M. Wt: 132.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(but-3-en-1-yloxy)ethane-1-thiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) and an ether linkage within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-en-1-yloxy)ethane-1-thiol typically involves the reaction of 3-buten-1-ol with 2-chloroethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-buten-1-ol is replaced by the thiol group from 2-chloroethanethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-en-1-yloxy)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can react with the ether linkage under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alkanes.

    Substitution: Various substituted ethers or thiols.

Scientific Research Applications

2-(but-3-en-1-yloxy)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(but-3-en-1-yloxy)ethane-1-thiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in thiol-disulfide exchange reactions, which are important in biological systems for maintaining redox balance and protein function. The ether linkage also provides a site for further chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-(but-3-en-1-yloxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(but-3-en-1-yloxy)ethane-1-amine: Contains an amine group instead of a thiol group.

    2-(but-3-en-1-yloxy)ethane-1-sulfonic acid: Oxidized form with a sulfonic acid group.

Uniqueness

2-(but-3-en-1-yloxy)ethane-1-thiol is unique due to its combination of a reactive thiol group and an ether linkage, which provides distinct chemical reactivity and versatility in various applications. The presence of the thiol group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research.

Properties

CAS No.

1499404-83-9

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.